

Comparative Solubility Profiles of Pyrazole-3-amine Derivatives

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Compound of Interest

Compound Name:	1-Methyl-5-(oxan-4-yl)-1h-pyrazol-3-amine
CAS No.:	1501749-85-4
Cat. No.:	B2919880

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Executive Summary: The Scaffold Challenge

The pyrazole-3-amine scaffold is a privileged structure in medicinal chemistry, ubiquitous in kinase inhibitors (e.g., Pazopanib, Tozasertib) and anti-inflammatory agents. However, its utility is frequently bottlenecked by poor aqueous solubility. The core heteroaromatic ring possesses a high lattice energy due to extensive intermolecular hydrogen bonding (donor-acceptor-donor motifs), leading to "brick dust" properties that complicate formulation and bioavailability.

This guide provides a comparative analysis of solubility profiles across key derivative classes, establishing the causal link between structural modifications and physicochemical performance.

Mechanistic Basis of Solubility

To engineer solubility, one must understand the competing forces: Crystal Lattice Energy (solid state stability) vs. Solvation Energy (interaction with solvent).

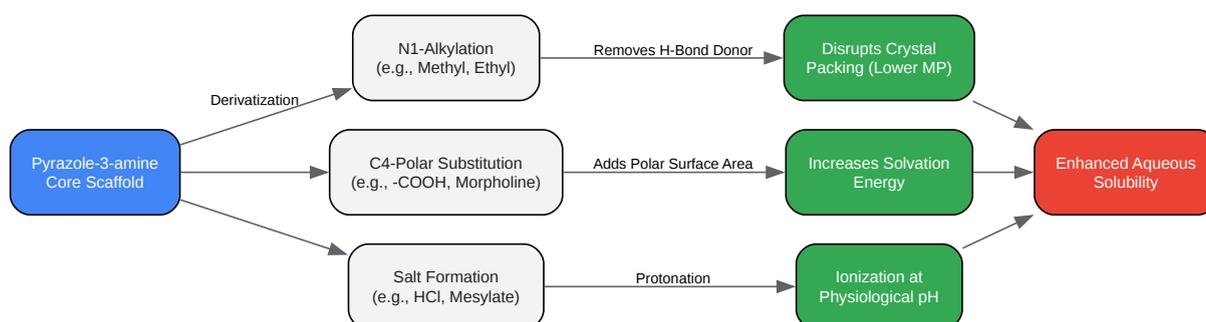
Structural Determinants

- The Parent Scaffold (3-Aminopyrazole): Functions as both a hydrogen bond donor (exocyclic -NH₂, ring -NH) and acceptor (ring -N=).[1] This duality facilitates tight crystal packing, often resulting in high melting points and reduced aqueous solubility despite its low molecular weight.

- Ionization (pKa): The pyrazole nitrogen (N2) typically has a pKa of ~2.5 (conjugate acid), meaning it remains uncharged at physiological pH (7.4), limiting passive solubility. The exocyclic amine is weakly basic.

Visualization: Structure-Solubility Relationship (SSR)

The following diagram maps how specific structural modifications impact the solubility equilibrium.



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Figure 1: Structure-Solubility Relationship (SSR) map illustrating how specific chemical modifications translate to solubility improvements.

Comparative Solubility Data

The following table contrasts the physicochemical profiles of the parent scaffold against optimized derivatives. Note the trade-off between lipophilicity (LogP) and solubility.

Table 1: Physicochemical Profile Comparison

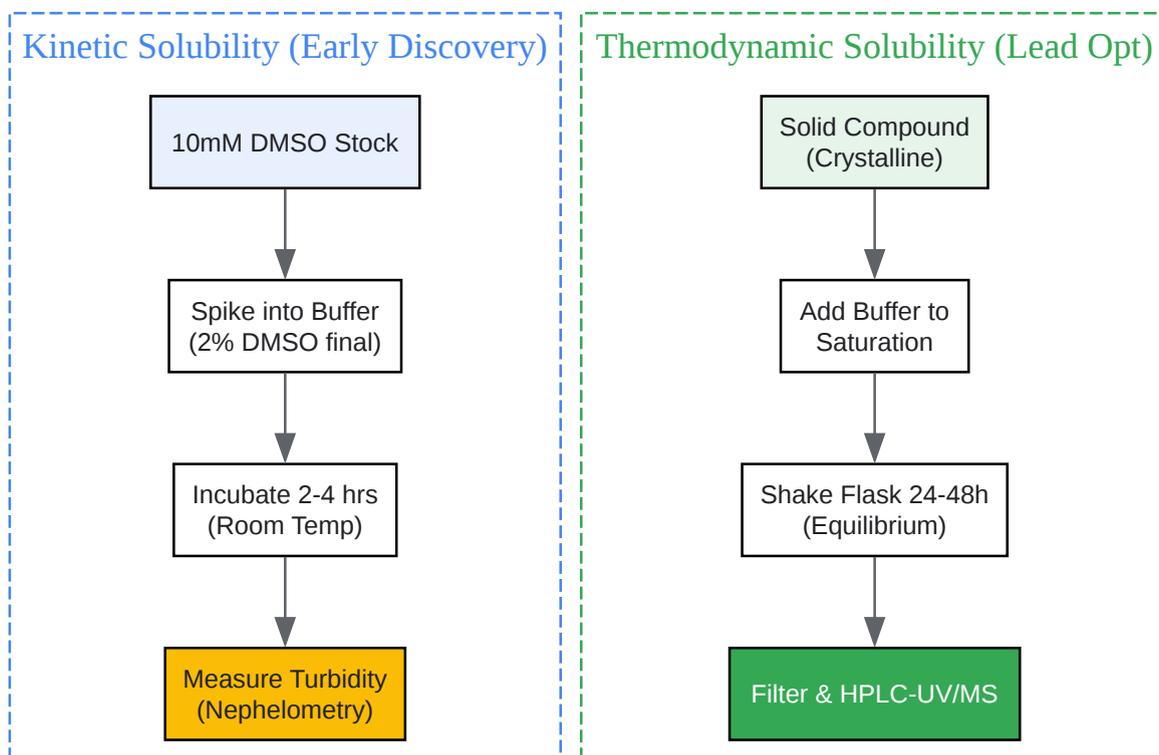
Compound Class	Representative Structure	LogP (Exp/Calc)	pKa (Basic)	Aq. Solubility (pH 7.4)	Solubility Mechanism
Parent Scaffold	3-Aminopyrazole	~ -0.1	~2.5 / 15.3	Low (< 1 mg/mL)*	High Lattice Energy (H-bonds)
N1-Alkylated	1-Methyl-1H-pyrazol-3-amine	0.3	4.04	Moderate	Disrupted Packing / Lower MP
C4-Acidic	4-Amino-pyrazole-3-carboxylic acid	-1.87	3.5 / 5.4	High (> 10 mg/mL)	Ionization (Anionic at pH 7.4)
Kinase Inhibitor	Pazopanib (Indazole/Pyrimidine analog)	3.6	2.1 / 6.4	Very Low (< 10 µM)	Hydrophobic Flattening

*Note: Parent scaffold solubility is highly pH-dependent; "Low" refers to neutral species abundance at pH 7.4.

Experimental Protocols: Validating Performance

To accurately assess these derivatives, one must distinguish between Kinetic (discovery phase) and Thermodynamic (development phase) solubility.^[2] Confusing these yields misleading data regarding "brick dust" compounds.

Workflow Visualization



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Figure 2: Decision tree for selecting the appropriate solubility assay based on development stage.

Detailed Protocol: Thermodynamic Shake-Flask Method

Objective: Determine equilibrium solubility of crystalline pyrazole derivatives. Standard: ASTM E1148 / OECD 105 adapted.

- Preparation: Weigh 2–5 mg of solid derivative into a chemically resistant glass vial (e.g., borosilicate).
- Solvent Addition: Add 500 μ L of phosphate buffer (pH 7.4) or 0.1 M HCl (for salt screening).
- Equilibration:
 - Seal vials tightly.

- Agitate at $25^{\circ}\text{C} \pm 0.1^{\circ}\text{C}$ for 24 hours using a rotary shaker.
- Check: If solution becomes clear, add more solid until a precipitate persists (saturation).
- Separation:
 - Centrifuge at 10,000 rpm for 10 minutes OR filter through a $0.22\ \mu\text{m}$ PVDF membrane (pre-saturated to prevent drug adsorption).
- Quantification:
 - Analyze supernatant via HPLC-UV (detecting at λ_{max} of the pyrazole, typically 250–280 nm).
 - Quantify against a 5-point calibration curve prepared from a DMSO stock.
- pH Verification: Measure the final pH of the saturated solution to ensure the buffer capacity was not exceeded by the dissolved compound.

Optimization Strategies

When a pyrazole-3-amine derivative fails solubility criteria ($< 10\ \mu\text{M}$ for potency assays), employ these strategies:

- Disrupt Symmetry: Introduce an N-methyl or N-ethyl group at the pyrazole N1 position. This removes a hydrogen bond donor and disrupts crystal packing, often doubling solubility compared to the -NH parent.
- Salt Selection: For basic derivatives, screen counterions.
 - Mesylate/Tosylate: Often break stable crystal lattices better than HCl for hydrophobic bases.
- Polar Appending: Introduce a morpholine or piperazine ring at the C4 or C5 position. This lowers LogP and provides a protonation site ($\text{pK}_a \sim 8$) for lysosomal trapping and solubility.

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